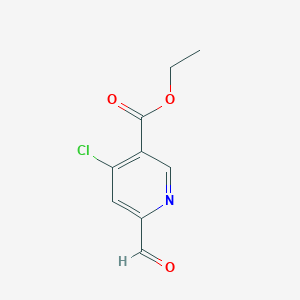

Ethyl 4-chloro-6-formylnicotinate

Description

Ethyl 4-chloro-6-formylnicotinate (CAS: 2565646-20-8) is a nicotinic acid derivative characterized by a chlorine atom at the 4-position and a formyl group (-CHO) at the 6-position of the pyridine ring, with an ethyl ester moiety at the carboxylate position. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and functional materials. Its reactive formyl group enables participation in condensation reactions (e.g., Knoevenagel, Schiff base formation), while the chlorine atom enhances electrophilicity at the pyridine ring, facilitating nucleophilic substitution reactions .

Properties

Molecular Formula |

C9H8ClNO3 |

|---|---|

Molecular Weight |

213.62 g/mol |

IUPAC Name |

ethyl 4-chloro-6-formylpyridine-3-carboxylate |

InChI |

InChI=1S/C9H8ClNO3/c1-2-14-9(13)7-4-11-6(5-12)3-8(7)10/h3-5H,2H2,1H3 |

InChI Key |

BCVBNYUZUVLGAJ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C=C(N=C1)C=O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-chloro-6-formylnicotinate typically involves the esterification of 4-chloro-6-formylnicotinic acid. One common method includes the reaction of 4-chloro-6-formylnicotinic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, to yield the ethyl ester .

Industrial Production Methods: Industrial production of this compound may involve large-scale esterification processes, utilizing continuous flow reactors to optimize yield and efficiency. The reaction conditions are carefully controlled to ensure high purity and minimal by-products .

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-chloro-6-formylnicotinate can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride.

Substitution: The chloro substituent can be replaced by nucleophiles in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Oxidation: 4-chloro-6-carboxynicotinic acid.

Reduction: Ethyl 4-chloro-6-hydroxymethylnicotinate.

Substitution: Various substituted nicotinates depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-chloro-6-formylnicotinate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and as a building block in organic synthesis

Mechanism of Action

The mechanism of action of Ethyl 4-chloro-6-formylnicotinate is not fully understood, but it is believed to interact with various molecular targets and pathways. The formyl group may participate in hydrogen bonding and other interactions with biological macromolecules, while the chloro substituent could influence the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Ethyl 6-((4-Chlorobenzyl)amino)-5-Cyano-2-Phenylnicotinate (CAS: N/A)

- Molecular Formula : C₂₂H₁₈ClN₃O₂

- Molecular Weight : 391.86 g/mol

- Key Features: Substitutions: 4-chlorobenzylamine at position 6, cyano (-CN) at position 5, phenyl group at position 2. Applications: Likely used as a pharmaceutical intermediate due to its nitrogen-rich structure and aromatic substituents. Differentiation: Unlike Ethyl 4-chloro-6-formylnicotinate, this compound lacks a formyl group but includes a bulky phenyl substituent, which could reduce solubility and alter reactivity patterns.

Ethyl 6-Acetyl-5-Chloronicotinate (CAS: 1429182-81-9)

- Molecular Formula: C₁₀H₁₀ClNO₃

- Molecular Weight : 227.647 g/mol

- Key Features: Substitutions: Acetyl (-COCH₃) at position 6, chlorine at position 4. Applications: Potential use in agrochemicals, as acetyl groups are common in herbicide and insecticide scaffolds. The electron-withdrawing chlorine and acetyl groups may stabilize intermediates in radical or nucleophilic reactions . Differentiation: The acetyl group is less reactive than a formyl group, limiting its utility in condensation reactions. The chlorine at position 5 (vs. 4 in the target compound) alters regioselectivity in subsequent substitutions.

Ethyl 6-Formylnicotinate (CAS: 20857-31-2)

- Molecular Formula: C₉H₉NO₃

- Molecular Weight : 179.175 g/mol

- Applications: Used in synthesizing heterocycles like pyridines and quinolines. The absence of chlorine reduces electrophilicity, making it less reactive in substitution reactions compared to this compound . Differentiation: The lack of a chlorine atom simplifies the electronic profile but limits applications requiring halogen-directed reactivity.

Data Tables for Structural and Functional Comparison

Table 1: Structural and Physicochemical Properties

| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| This compound | 2565646-20-8 | C₉H₈ClNO₃* | ~213.62* | Cl (4), -CHO (6), -COOEt |

| Ethyl 6-((4-chlorobenzyl)amino)-5-cyano-2-phenylnicotinate | N/A | C₂₂H₁₈ClN₃O₂ | 391.86 | Cl (benzyl), -CN (5), Ph (2) |

| Ethyl 6-acetyl-5-chloronicotinate | 1429182-81-9 | C₁₀H₁₀ClNO₃ | 227.647 | Cl (5), -COCH₃ (6), -COOEt |

| Ethyl 6-formylnicotinate | 20857-31-2 | C₉H₉NO₃ | 179.175 | -CHO (6), -COOEt |

*Calculated based on analogous structures.

Research Findings and Industrial Relevance

- This compound : Preferred in drug discovery for dual functionalization (e.g., coupling via -CHO and substitution at Cl). Its commercial availability (2 suppliers, per ) underscores industrial demand .

- Ethyl 6-Acetyl-5-Chloronicotinate : Synthesized via high-yield routes (exact yield unspecified in ), suggesting scalability for agrochemical production .

- Ethyl 6-Formylnicotinate: Despite lower molecular weight, its simplicity makes it a cost-effective precursor for non-halogenated analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.